REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Cl:7][C:8]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[CH:13][C:9]=1[C:10](O)=[O:11].O.[OH-].[Na+]>C(OCC)C>[Cl:7][C:8]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[CH:13][C:9]=1[CH2:10][OH:11] |f:0.1.2.3.4.5,8.9|
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Name
|
|
Quantity
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5.5 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
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Smiles
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C(C)OCC
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Name
|
|
Quantity
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25 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=O)O)C=C(C=C1Cl)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
|
Name
|
|
Quantity
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6 mL
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Type
|
reactant
|
Smiles
|
O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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12 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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maintained a gentle reflux
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Type
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ADDITION
|
Details
|
The complete addition required about 75 minutes
|
Duration
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75 min
|
Type
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ADDITION
|
Details
|
Upon completion of addition
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Type
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TEMPERATURE
|
Details
|
heated
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Type
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TEMPERATURE
|
Details
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at reflux for 4.5 hours
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Duration
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4.5 h
|
Type
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STIRRING
|
Details
|
After this time the reaction mixture was stirred for about 16 hours, during which time it
|
Duration
|
16 h
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was then cooled to below 10° C.
|
Type
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ADDITION
|
Details
|
was added dropwise
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
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STIRRING
|
Details
|
The reaction mixture was then stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure to a residue
|
Type
|
STIRRING
|
Details
|
The residue was stirred into water
|
Type
|
EXTRACTION
|
Details
|
the combination was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with three portions of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C=C1Cl)Cl)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |